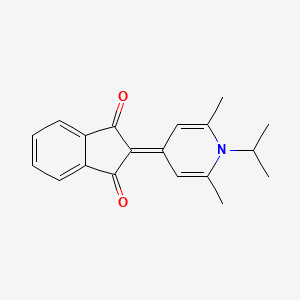

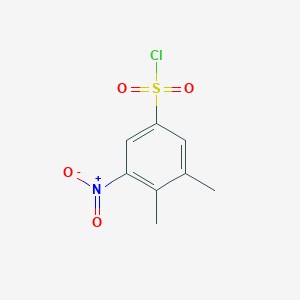

![molecular formula C8H9NO2S B2504086 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid CAS No. 2169344-91-4](/img/structure/B2504086.png)

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a heterocyclic molecule that features a fusion of pyrrole and thiazine rings. This structure is of interest due to its potential biological activity and its use as an intermediate in the synthesis of various pharmacologically relevant compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, optically active tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a compound with a similar thiazine ring, was synthesized from benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate reacting with 2-chloroethanethiol . Another study reported the synthesis of 5-substituted 3,4-dihydro-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid esters from 2-substituted-3-acyl-1,3-thiazolidine-4-carboxylic acids through [3+2]-cycloaddition reactions . These methods highlight the versatility of cycloaddition reactions in constructing complex heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the molecular structure of a chiral 3,4-dihydro-pyrrolo[1,2-c]thiazole derivative was determined by X-ray crystallography, which can provide insights into the stereochemistry and conformation of the thiazine ring system . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their potential biological activities.

Chemical Reactions Analysis

The reactivity of thiazine derivatives has been explored in the context of different chemical reactions. Pyridinium 1,4-zwitterionic thiolates, which are structurally related to thiazines, have been shown to react with sulfenes to yield various heterocyclic compounds, including 1,9a-dihydropyrido[2,1-c][1,4]thiazines . These reactions demonstrate the potential of thiazine derivatives to participate in complex transformations, leading to diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their heterocyclic structure. The synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids involved the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate, followed by hydrolysis . The properties of these compounds, such as solubility, melting point, and stability, are important for their practical applications in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Optoelectronic Applications Quinazoline derivatives, a group that includes 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid, are integral in the development of materials for optoelectronic devices. These compounds are crucial for creating luminescent elements, photoelectric conversion elements, and image sensors due to their unique electronic and photonic properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valued for creating novel optoelectronic materials, demonstrating their significance in advancing technology in this field (Lipunova et al., 2018).

Drug Synthesis Applications Levulinic acid (LEV), a compound related to 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid, showcases its versatility in drug synthesis. Its ability to act as a raw material for direct drug synthesis, modify chemical reagents, and act as linkers in forming pharmaceutical intermediates highlights its crucial role in the pharmaceutical industry. This compound simplifies drug synthesis processes and contributes to cost reduction, demonstrating its significant potential in medicine (Zhang et al., 2021).

Biological Activity of Derivatives Thiazine derivatives, closely related to the 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid structure, are known for their wide range of pharmacological activities. They are actively explored for their antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties. This makes them a significant class of compounds in medicinal chemistry, offering extensive possibilities for the development of new therapeutic agents (Badshah & Naeem, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h1-2H,3-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJPGDBOXUOQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C(C=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

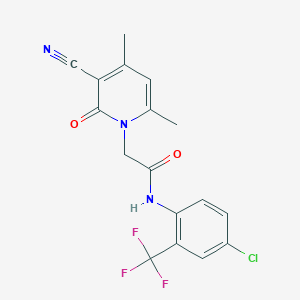

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

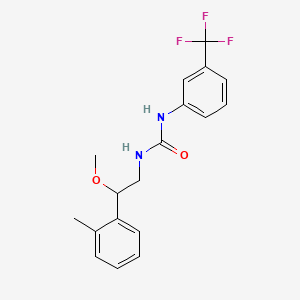

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)